1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4,5-dimethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-9-8-14-13(17(16)23-2)10-15(18(20)21)19(14)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIAESRMRLXSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191548 | |
| Record name | 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240579-06-9 | |
| Record name | 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-1-(phenylmethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ringThe carboxylic acid group is often introduced through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid has several applications across different fields:
Chemistry
- Building Block for Synthesis : It serves as a crucial intermediate for synthesizing more complex indole derivatives, facilitating the development of novel compounds with enhanced properties.
Biology
- Biological Activities : The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various pathogens and cancer cell lines, indicating its potential as a therapeutic agent.
Medicine
- Therapeutic Effects : Investigated for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease processes. For instance, it has demonstrated inhibition of HIV-1 integrase, which is essential for viral replication.
Industry
- Industrial Applications : Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Target Interactions
Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors. Notably, it inhibits HIV-1 integrase with significant binding affinity, evidenced by IC50 values indicating effective inhibition.
Cellular Effects
The compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. For example:
- It affects the MAPK/ERK signaling pathway crucial for cell proliferation and differentiation.
- Alters gene expression related to apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules:
- Acts as an inhibitor or activator of certain enzymes.
- Influences gene expression by interacting with transcription factors or epigenetic modifiers.
The following table summarizes key biological activities of this compound based on various studies:
| Study | Target | IC50 (μM) | Effect |
|---|---|---|---|
| HIV-1 Integrase | Integrase | 32.37 | Inhibits viral integration |
| Integrase Strand Transfer | Enhanced Inhibitory | 3.11 | Increased inhibitory activity |
| Cytochrome P450 | Variable | Variable | Alters metabolic pathways |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antiviral Activity : Research indicated that this compound significantly inhibits HIV replication in vitro by targeting integrase .
- Anticancer Properties : A study focused on its effects on cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation through modulation of specific signaling pathways .
- Metabolic Pathway Alteration : Investigations into its interaction with cytochrome P450 enzymes revealed that it alters drug metabolism profiles, which could have implications for drug interactions in clinical settings .
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole nucleus can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxy and carboxylic acid groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- The benzyl group in the target compound increases molecular weight and likely reduces crystallinity compared to unsubstituted indole carboxylic acids (e.g., Indole-5-carboxylic acid) .
- Methoxy groups at positions 4 and 5 may lower melting points relative to Indole-6-carboxylic acid (256–259°C) due to steric hindrance .
- The absence of chlorine in the target compound distinguishes it from 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which may exhibit distinct reactivity in substitution reactions .
Functional and Application-Based Comparisons
- Pharmaceutical Potential: The benzyl group in the target compound may improve blood-brain barrier penetration compared to Indole-5-carboxylic acid, which lacks lipophilic substituents .
- Material Science : The dimethoxy groups in the target compound enhance electron-donating capacity, making it superior to 7-Chloro-3-methyl-1H-indole-2-carboxylic acid for conductive polymer applications .
- Agrochemicals : The methoxy substituents enable hydrogen bonding with biological targets, a feature absent in Indole-2-carboxylic acid ethyl ester, which is hydrolytically unstable .
Biological Activity
1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound features a benzyl group attached to the nitrogen atom of the indole ring, with methoxy groups at the 4 and 5 positions and a carboxylic acid group at the 2 position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry .
Target Interactions
Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors. Notably, this compound has demonstrated the ability to inhibit HIV-1 integrase, an enzyme crucial for viral replication . The binding affinity of this compound to integrase was found to be significant, with IC50 values indicating effective inhibition .
Biochemical Pathways
This compound influences several biochemical pathways by modulating enzyme activity and gene expression. For example, it interacts with cytochrome P450 enzymes, which play a vital role in drug metabolism. The compound's interaction typically involves binding to the active site of these enzymes, potentially inhibiting their function . Additionally, it affects signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .
Biological Activity Evaluation
Table 1: Biological Activity of this compound
| Study | Target | IC50 (μM) | Effect |
|---|---|---|---|
| HIV-1 Integrase | 32.37 | Inhibits viral integration | |
| Integrase Strand Transfer | 3.11 | Enhanced inhibitory activity | |
| Cytochrome P450 | Variable | Alters metabolic pathways |
Study on HIV-1 Integrase Inhibition
In a study evaluating the effectiveness of indole derivatives as integrase inhibitors, this compound showed promising results. The compound inhibited the strand transfer activity of integrase with an IC50 value of 32.37 μM. Further optimizations led to derivatives that improved this activity significantly, suggesting that structural modifications can enhance efficacy against HIV .
Toxicity Assessment in Animal Models
Research has also assessed the dosage effects of this compound in animal models. At lower doses, it exhibited therapeutic benefits; however, higher doses resulted in hepatotoxicity and nephrotoxicity. Such findings underline the importance of dosage optimization in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-4,5-dimethoxy-1H-indole-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-indole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolone derivatives in acetic acid and sodium acetate for 3–5 hours yields analogous structures . Key steps include recrystallization from DMF/acetic acid mixtures to purify the product.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Structural confirmation typically involves NMR (¹H/¹³C), FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry. Melting point analysis (e.g., mp 208–210°C for indole-5-carboxylic acid derivatives ) provides additional validation. Purity is assessed via HPLC with UV detection .
Q. What solvent systems are effective for recrystallizing indole-2-carboxylic acid derivatives?
- Methodological Answer : Polar aprotic solvents like DMF mixed with acetic acid are commonly used for recrystallization due to the compound’s limited solubility in non-polar solvents. For example, reports using DMF/acetic acid (1:1) to isolate crystalline products .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., 4,5-dimethoxy) influence the reactivity of indole-2-carboxylic acid in cross-coupling reactions?
- Methodological Answer : Methoxy groups enhance electron density at the indole ring, directing electrophilic substitution to positions 3 and 5. This can be exploited in Suzuki-Miyaura couplings by pre-functionalizing the indole core with halogens (e.g., bromine at C-3). Comparative studies with non-substituted analogs (e.g., indole-2-carboxylic acid ) are critical to assess substituent effects .
Q. What strategies optimize yield in multicomponent reactions involving indole-2-carboxylic acid scaffolds?
- Methodological Answer : highlights the use of Meldrum’s acid and aldehydes under reflux in acetonitrile for imidazole functionalization. Adapting this to indole systems requires adjusting stoichiometry (1.1:1 aldehyde:indole ratio) and catalyst-free conditions to avoid side reactions. Yields can be improved by slow addition of reagents and inert atmosphere .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Methodological Answer : Discrepancies often arise from residual solvents or polymorphism. Use deuterated DMSO for NMR to detect trace solvents. For polymorphs, variable-temperature XRD or DSC can identify crystalline forms. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
